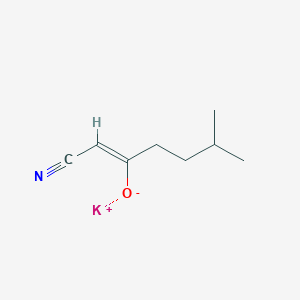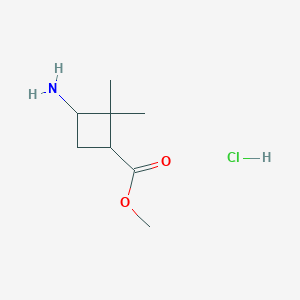![molecular formula C9H8N2O2 B1404940 Acide 2-méthyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylique CAS No. 933717-06-7](/img/structure/B1404940.png)
Acide 2-méthyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylique
Vue d'ensemble
Description
“2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2 . It belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its derivatives has been reported in several studies . These studies have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid consists of a pyrrole ring fused to a pyridine ring . The InChI representation of the molecule is InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8 (7)10-6/h2-5H,1H3, (H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid include a molecular weight of 132.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass of the molecule is 132.068748264 g/mol .
Applications De Recherche Scientifique
Inhibiteurs du FGFR en thérapie anticancéreuse
Le composé a été utilisé dans la conception de nouveaux inhibiteurs du FGFR (récepteurs du facteur de croissance des fibroblastes), qui sont importants en thérapie anticancéreuse. Ces inhibiteurs peuvent potentiellement traiter les cancers sensibles aux voies de signalisation du FGFR .
Inhibition de la TNIK pour des effets anti-inflammatoires
Il a été constaté qu'il inhibait la TNIK (kinase interagissant avec TRAF2 et NCK), qui joue un rôle dans l'inflammation. Des composés avec cet échafaudage ont montré une inhibition puissante de la TNIK, suggérant une utilisation potentielle dans le traitement des maladies inflammatoires .
3. Synthèse de dérivés pour diverses activités biologiques Le composé sert de matière de départ pour la synthèse de divers dérivés qui présentent différentes activités biologiques, qui peuvent être explorées pour de multiples applications thérapeutiques .
Agents anti-inflammatoires
Des recherches ont indiqué des applications anti-inflammatoires potentielles basées sur des molécules structurellement apparentées, suggérant que les dérivés de ce composé peuvent également posséder des propriétés anti-inflammatoires .
Orientations Futures
Future research could focus on further exploring the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies could also investigate the safety and hazards associated with these compounds.
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid affects several biochemical pathways. These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which regulate cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can lead to the suppression of cell proliferation and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by abnormal FGFR signaling, such as certain types of cancer .
Analyse Biochimique
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to influence the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including inhibition of critical enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically with small increases in dosage .
Metabolic Pathways
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, thereby influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and other cytoplasmic proteins .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUOZIJJSLQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933717-06-7 | |
| Record name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)







![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)


![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)